molecular formula C7H6BrN3 B3195983 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 944718-32-5

6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3195983
CAS No.: 944718-32-5
M. Wt: 212.05
InChI Key: GPKHIVIGTSWNRM-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C7H6BrN3. It is a derivative of benzotriazole, where a bromine atom is substituted at the 6th position and a methyl group at the 1st position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the original compound .

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole is not extensively studied. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, influencing their activity .

Properties

IUPAC Name

6-bromo-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKHIVIGTSWNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-43-4
Record name 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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